Boc-D-Pen(Npys)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

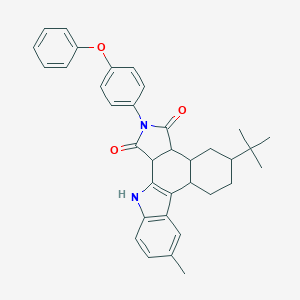

Boc-D-Pen(Npys)-OH, also known as Boc-S-(3-nitro-2-pyridinesulfenyl)-D-penicillamine, is a chemical compound used primarily in the field of peptide synthesis. It is a derivative of penicillamine, a compound known for its chelating properties. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis to protect amines from unwanted reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Pen(Npys)-OH typically involves the protection of the amino group of D-penicillamine with a Boc group, followed by the introduction of the 3-nitro-2-pyridinesulfenyl group. The reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure the efficient production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-D-Pen(Npys)-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial in peptide and protein synthesis.

Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.

Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.

Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Disulfide-linked peptides or proteins.

Reduction: Thiol-containing peptides or proteins.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Boc-D-Pen(Npys)-OH is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.

Biology: The compound is used in the study of protein folding and disulfide bond formation.

Medicine: Research into drug development often utilizes this compound for the synthesis of peptide-based therapeutics.

Industry: It is used in the production of various biochemical reagents and tools for research and development.

Wirkmechanismus

The mechanism of action of Boc-D-Pen(Npys)-OH involves the protection and deprotection of amino groups in peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted reactions. The 3-nitro-2-pyridinesulfenyl group facilitates the formation of disulfide bonds, which are crucial for the structural integrity of peptides and proteins. The compound interacts with molecular targets such as thiol groups in cysteine residues, promoting the formation of stable disulfide bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-S-4-methylbenzyl-D-penicillamine: Another derivative of penicillamine used in peptide synthesis.

Boc-D-Pen(PMEBZL)-PAM Resin: A resin-bound form of the compound used in solid-phase peptide synthesis.

Uniqueness

Boc-D-Pen(Npys)-OH is unique due to its specific combination of protecting groups, which provide both stability and reactivity. The 3-nitro-2-pyridinesulfenyl group is particularly useful for facilitating disulfide bond formation, making it a valuable tool in peptide and protein synthesis.

Biologische Aktivität

Boc-D-Pen(Npys)-OH, a derivative of D-penicillamine, is an important compound in peptide synthesis and drug development. This article explores its biological activity, mechanisms of action, and applications in research, supported by case studies and relevant data.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 3-nitro-2-pyridinesulfenyl (Npys) group on the thiol. Its molecular formula is C18H27NO5S, with a melting point of 108-115°C and a density of 1.168 g/cm³ . The Npys group is particularly noteworthy for its role in facilitating disulfide bond formation, which is critical in the synthesis of biologically active peptides.

The mechanism of action of this compound primarily involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups (Boc and Npys) shield reactive sites during the synthesis process, allowing for selective coupling reactions. Upon deprotection, this compound can participate in forming disulfide bonds, enhancing the stability and functionality of synthesized peptides .

1. Cell Penetration and Uptake

Research has demonstrated that peptides synthesized using this compound exhibit enhanced cellular uptake due to the presence of the Npys group. For instance, studies have shown that disulfide-linked peptides formed from this compound can penetrate cell membranes more effectively than their non-modified counterparts . This property is particularly valuable for drug delivery systems targeting intracellular pathways.

2. Antioxidant Properties

This compound has been investigated for its potential antioxidant activity. The Npys moiety can participate in redox reactions, potentially scavenging free radicals and reducing oxidative stress in cells. This activity suggests that compounds derived from this compound could be beneficial in therapeutic contexts where oxidative damage is a concern .

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). It allows for the creation of cyclic peptides and complex structures that are crucial for various biological functions. The ability to form stable disulfide bonds enhances the structural integrity of these peptides, making them suitable candidates for therapeutic agents .

Drug Development

The compound's ability to facilitate the formation of biologically active peptides positions it as a valuable tool in drug development. Its derivatives have been explored for applications in treating diseases where peptide hormones play a critical role, such as diabetes and hormonal disorders .

Case Study 1: Enhancing Drug Delivery

A study investigated the use of this compound-derived peptides in targeted drug delivery systems. Researchers found that these peptides could effectively deliver therapeutic agents into cancer cells, demonstrating significant increases in uptake compared to traditional delivery methods. Flow cytometry results indicated an uptake efficiency increase by up to 50% when using Npys-modified peptides .

Case Study 2: Antioxidant Activity

Another study focused on evaluating the antioxidant properties of this compound. The findings revealed that this compound could significantly reduce oxidative stress markers in cell cultures, suggesting potential applications in preventing cellular damage associated with aging and various diseases .

Eigenschaften

IUPAC Name |

(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O6S2/c1-14(2,3)24-13(21)17-10(12(19)20)15(4,5)26-25-11-9(18(22)23)7-6-8-16-11/h6-8,10H,1-5H3,(H,17,21)(H,19,20)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMFCGVAENSRSY-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.